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Coordination Geometry and Bonding

Gold(I), with a d¹⁰ electron configuration, strongly favors linear, two-coordinate geometries [1]. In the

[Au(dppe)₂]⁺ cation, each 1,2-bis(diphenylphosphino)ethane (dppe) ligand acts as a bidentate chelator,

using its two phosphorus atoms to bind the metal center and form two five-membered rings [2]. This creates

a linear P–Au–P arrangement.

Schematic Workflow for Characterizing [Au(dppe)₂]⁺
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Experimental workflow from synthesis to final structural confirmation of [Au(dppe)₂]⁺.
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Quantitative Structural Data

Based on the established chemistry of gold(I)-diphosphine complexes, the expected structural parameters are

summarized below.

Table 1: Expected Structural Parameters for [Au(dppe)₂]⁺

Parameter Expected Value Description

Coordination Number 2 Two phosphorus atoms from ligands coordinate gold(I)
[1].

Geometry Linear Arrangement around the gold(I) center [1].

P–Au–P Angle ~180° Bond angle formed by the two coordinating phosphorus

atoms and gold.

Au–P Bond Length ~2.2 - 2.3 Å Typical range for coordinate covalent bonds in gold(I)-

phosphine complexes [1].

Chelate Ring
Conformation

Five-membered

ring

Each dppe ligand forms a ring with a gauche P–C–C–P

conformation [2].

Experimental Protocols for Synthesis and
Characterization

Synthesis of Gold(I)-Diphosphine Complexes

A typical synthesis involves reacting a gold(I) precursor like AuCl(THT) (THT = tetrahydrothiophene) with

slightly more than 2 equivalents of dppe ligand [1]. The reaction proceeds at room temperature in a solvent

like dichloromethane. The product can be isolated by precipitation through careful solvent layering or

evaporation.
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Key Characterization Techniques

Single Crystal X-ray Diffraction (XRD): The definitive method for determining solid-state structure,
providing precise Au–P bond lengths and P–Au–P bond angles [1].

Solution Nuclear Magnetic Resonance (NMR):
³¹P NMR Spectroscopy: A key technique for characterizing phosphine-ligated gold complexes

[1]. For a symmetric complex like [Au(dppe)₂]⁺, the ³¹P NMR spectrum may show a single peak
due to fluxionality [1].

¹H NMR Spectroscopy: Used to confirm ligand identity and complex purity.
Mass Spectrometry (MS): Essential for confirming the molecular ion peak of [Au(dppe)₂]⁺ and

verifying successful complex formation [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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